2-{[5-(DIMETHYLAMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE
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Overview
Description
2-{[5-(DIMETHYLAMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE is a complex organic compound featuring a benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 2-{[5-(DIMETHYLAMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE typically involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring . . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Scientific Research Applications
2-{[5-(DIMETHYLAMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or DNA . The benzothiazole ring is known to interact with biological macromolecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methylbenzothiazole: Used in the synthesis of dyes and pigments.
Benzothiazole-2-thiol: Exhibits antifungal and anticancer activities.
Compared to these compounds, 2-{[5-(DIMETHYLAMINO)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-1-PHENYL-1-ETHANONE is unique due to the presence of the dimethylamino group and the phenyl ethanone moiety, which enhance its biological activity and chemical reactivity .
Properties
IUPAC Name |
2-[[5-(dimethylamino)-1,3-benzothiazol-2-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-19(2)13-8-9-16-14(10-13)18-17(22-16)21-11-15(20)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIKVHQFQRSVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)SC(=N2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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